4-chloro-N-pentylbenzamide

CAS No.: 2447-86-1

Cat. No.: VC8366504

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2447-86-1 |

|---|---|

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 4-chloro-N-pentylbenzamide |

| Standard InChI | InChI=1S/C12H16ClNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15) |

| Standard InChI Key | SQANIZFUOIJTRI-UHFFFAOYSA-N |

| SMILES | CCCCCNC(=O)C1=CC=C(C=C1)Cl |

| Canonical SMILES | CCCCCNC(=O)C1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

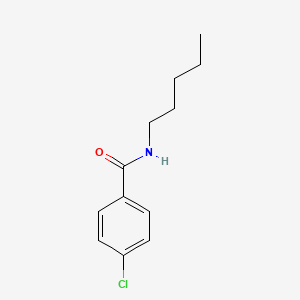

The molecular structure of 4-chloro-N-pentylbenzamide consists of a benzamide backbone (C₆H₅CONH-) modified with a chlorine atom at the fourth position of the benzene ring and a pentyl chain (-C₅H₁₁) bonded to the amide nitrogen. The IUPAC name is derived from this substitution pattern, ensuring unambiguous identification .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 4-chloro-N-pentylbenzamide |

| Canonical SMILES | ClC1=CC=C(C=C1)C(=O)NCCCCC |

| Topological Polar Surface Area | 29.1 Ų |

The chlorine atom enhances electrophilic reactivity, while the pentyl group introduces lipophilicity, influencing solubility and biological membrane permeability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-chlorobenzoyl chloride with pentylamine in the presence of a base such as triethylamine:

Reaction conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0–25°C (room temperature)

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Table 2: Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 4–6 hours |

| Key Byproduct | N,N-dipentyl-4-chlorobenzamide |

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Exothermic Reactions: Precise temperature control to prevent decomposition.

-

Solvent Recovery: Economical recycling of dichloromethane.

-

Byproduct Management: Minimizing dialkylation via stoichiometric control of pentylamine .

Physicochemical Properties

Physical Characteristics

-

Melting Point: Estimated 98–102°C (based on N-alkylbenzamide analogs).

-

Solubility:

-

Polar Solvents: 12 mg/mL in ethanol; 8 mg/mL in acetone.

-

Nonpolar Solvents: 3 mg/mL in hexane.

-

Chemical Reactivity

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., hydroxide, amines), while the amide group participates in:

-

Hydrolysis: Under acidic or basic conditions to yield 4-chlorobenzoic acid and pentylamine.

-

Reduction: With LiAlH₄ to form 4-chlorobenzylamine derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Hydrazone Derivatives: For anticancer agent development.

-

Polymer Stabilizers: Enhancing thermal stability in plastics .

Agrochemical Uses

-

Herbicidal Activity: Chlorinated benzamides inhibit acetolactate synthase (ALS) in weeds.

-

Synergistic Formulations: Combined with glyphosate for enhanced efficacy .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the pentyl chain length.

-

Cocrystal Engineering: Improving solubility via coformers like succinic acid.

-

In Vivo Toxicology: Chronic exposure studies in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume